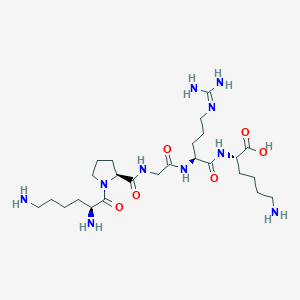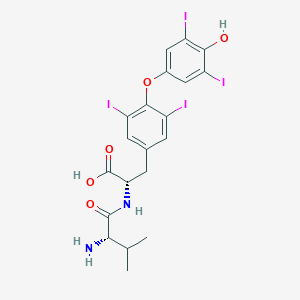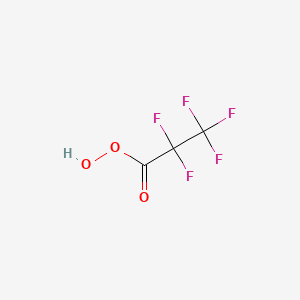
Pentafluoropropaneperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluoropropaneperoxoic acid is a chemical compound with the molecular formula C3HF5O3 It is known for its unique structure, which includes five fluorine atoms attached to a propane backbone with a peroxoic acid functional group
Preparation Methods
The synthesis of pentafluoropropaneperoxoic acid typically involves the reaction of pentafluoropropane with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the peroxoic acid group. Industrial production methods may involve more advanced techniques such as chemical vapor deposition (CVD) or other scalable processes to ensure high yield and purity .
Chemical Reactions Analysis
Pentafluoropropaneperoxoic acid undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting sulfides to sulfoxides and sulfones.
Reduction: Under specific conditions, it can be reduced to form other fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, transition metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Pentafluoropropaneperoxoic acid has a wide range of applications in scientific research:
Biology: Its potential as a reagent in biochemical assays and as a tool for studying oxidative stress in biological systems is being explored.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which pentafluoropropaneperoxoic acid exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxoic acid group. These ROS can interact with various molecular targets, including proteins, nucleic acids, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
Pentafluoropropaneperoxoic acid can be compared with other peroxoic acids and fluorinated compounds:
Nonanebis(peroxoic acid): Similar in its oxidizing properties but differs in its molecular structure and specific applications.
Trifluoroperacetic acid: Another fluorinated peroxoic acid with different reactivity and applications.
Hexafluoropropylene oxide: A related fluorinated compound used in the production of fluoropolymers but lacks the peroxoic acid functionality.
Properties
CAS No. |
159219-31-5 |
|---|---|
Molecular Formula |
C3HF5O3 |
Molecular Weight |
180.03 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropaneperoxoic acid |
InChI |
InChI=1S/C3HF5O3/c4-2(5,1(9)11-10)3(6,7)8/h10H |
InChI Key |
NHVUMFDCNNRJQT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
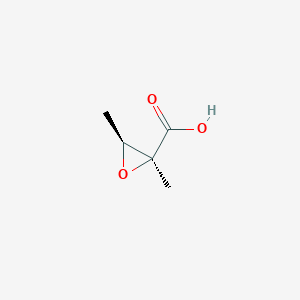

![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)

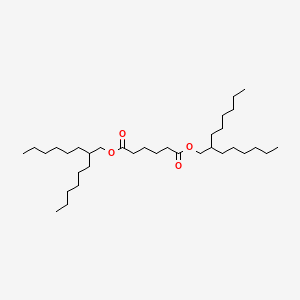
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
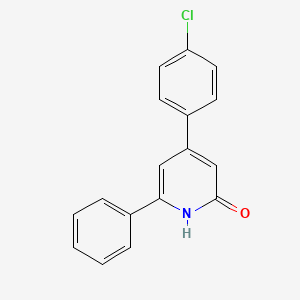
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)
